5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid” is a chemical compound with the molecular weight of 269.34 . It is also known as "7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid" . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-7-14(5-4-6-14)10(9-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.34 . It is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Spirolactams as Pseudopeptides
Spirolactams, structurally related to 5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid, are synthesized as conformationally restricted pseudopeptides. They serve as constrained surrogates for dipeptides, such as Pro-Leu and Gly-Leu, and are used in peptide synthesis. These compounds mimic specific peptide turns, offering insights into peptide conformations and interactions, crucial for drug design and understanding protein structure-function relationships (Fernandez et al., 2002).
Rearrangements of Oxaziridines
The stereochemical outcomes of rearrangements in spirooxaziridines, related to the oxazaspiro structures, underline the importance of such transformations in synthetic chemistry. These rearrangements offer a pathway to lactams and other nitrogen-containing heterocycles, demonstrating the stereoelectronic effects in organic synthesis and providing a basis for the development of synthetic methodologies (Lattes et al., 1982).
Protecting Group Chemistry
The chemistry of Boc-protected amines, relevant to the tert-butoxycarbonyl (Boc) group in the compound of interest, highlights the role of protecting groups in synthetic organic chemistry. These methodologies are fundamental for peptide synthesis, allowing for the selective protection and deprotection of amino groups, facilitating the construction of complex molecules (Lebel & Leogane, 2005).
Spirocyclic Compounds in Drug Synthesis
Spirocyclic compounds, including oxetanes and oxindoles, are synthesized for their potential in drug discovery. These compounds access chemical spaces complementary to traditional piperidine systems, offering novel scaffolds for pharmacological agents. The synthesis approaches highlight the versatility of spirocyclic frameworks in accessing diverse functionalized structures (Meyers et al., 2009).
Supramolecular Arrangements
Cyclohexane-spirohydantoin derivatives, structurally akin to the compound , underscore the relationship between molecular structure and supramolecular arrangements. These studies provide insights into how substituents influence crystal packing and hydrogen bonding patterns, essential for designing materials with specific physical properties (Graus et al., 2010).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that the compound is used as a rigid linker in protac (proteolysis targeting chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound, being a part of PROTAC, interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway, a critical pathway for protein degradation in cells . By tagging specific proteins for degradation, it can modulate the levels of these proteins and their downstream effects.
Pharmacokinetics
The compound’s use as a rigid linker in protacs suggests that it may have been designed to optimize drug-like properties .
Result of Action
The result of the compound’s action is the degradation of specific target proteins. This can lead to changes in cellular processes that these proteins are involved in, potentially offering a therapeutic effect .
Eigenschaften
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-9(10(15)16)18-8-13(14)5-4-6-13/h9H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPZFWCCXIOPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC12CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid | |
CAS RN |
2287310-69-2 |
Source
|
Record name | 5-[(tert-butoxy)carbonyl]-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.